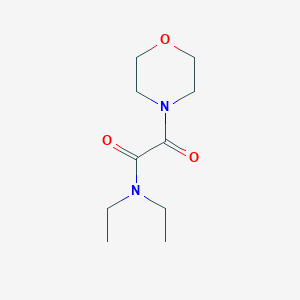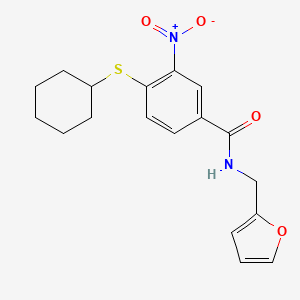![molecular formula C15H25F3N2O B6043842 N-[1-(cyclohexylmethyl)-3-piperidinyl]-3,3,3-trifluoropropanamide](/img/structure/B6043842.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3,3,3-trifluoropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3,3,3-trifluoropropanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which can have therapeutic effects in various neurological and psychiatric disorders.
Mécanisme D'action
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3,3,3-trifluoropropanamide works by inhibiting GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. An increase in GABA levels can lead to a decrease in neuronal activity, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can have various effects on neurotransmission and neuronal activity. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. This compound has also been shown to reduce cocaine self-administration in rats and decrease alcohol consumption in mice.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3,3,3-trifluoropropanamide is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, its potency and selectivity can also make it difficult to use in certain experiments, as it may have off-target effects. Additionally, this compound is not water-soluble, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on N-[1-(cyclohexylmethyl)-3-piperidinyl]-3,3,3-trifluoropropanamide. One area of interest is its potential use in the treatment of addiction, including cocaine and alcohol addiction. Another area of interest is its potential use in the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic effects in various disorders.
Méthodes De Synthèse
The synthesis of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3,3,3-trifluoropropanamide involves several steps, including the reaction of 1-cyclohexylmethylpiperidine with 3,3,3-trifluoropropionyl chloride to form the intermediate N-(1-cyclohexylmethyl)-3,3,3-trifluoropropanamide. This intermediate is then reacted with lithium diisopropylamide (LDA) and triethylamine to form this compound.
Applications De Recherche Scientifique
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3,3,3-trifluoropropanamide has been studied extensively for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. This compound has also been studied for its potential use in the treatment of addiction, including cocaine and alcohol addiction.
Propriétés
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-3,3,3-trifluoropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25F3N2O/c16-15(17,18)9-14(21)19-13-7-4-8-20(11-13)10-12-5-2-1-3-6-12/h12-13H,1-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSODCWIQAEWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NC(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone](/img/structure/B6043761.png)
![3-imino-1,7-dimethyl-5-pyridin-4-yl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B6043764.png)
![N-[4-(acetylamino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6043791.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-({[(3-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6043804.png)

![4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6043814.png)
![3-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6043819.png)
![4-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]butanenitrile](/img/structure/B6043826.png)
![6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose](/img/structure/B6043833.png)
![2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B6043835.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6043851.png)

![2-[(3-iodobenzoyl)amino]benzamide](/img/structure/B6043868.png)
![7-(cyclohexylmethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043875.png)
